

Neoprzewaquinone A: A Novel Inhibitor of the ROCK2/STAT3 Pathway

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Compound of Interest

Compound Name: Neoprzewaquinone A

Cat. No.: B10828301

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An In-depth Technical Guide for Researchers and Drug Development Professionals

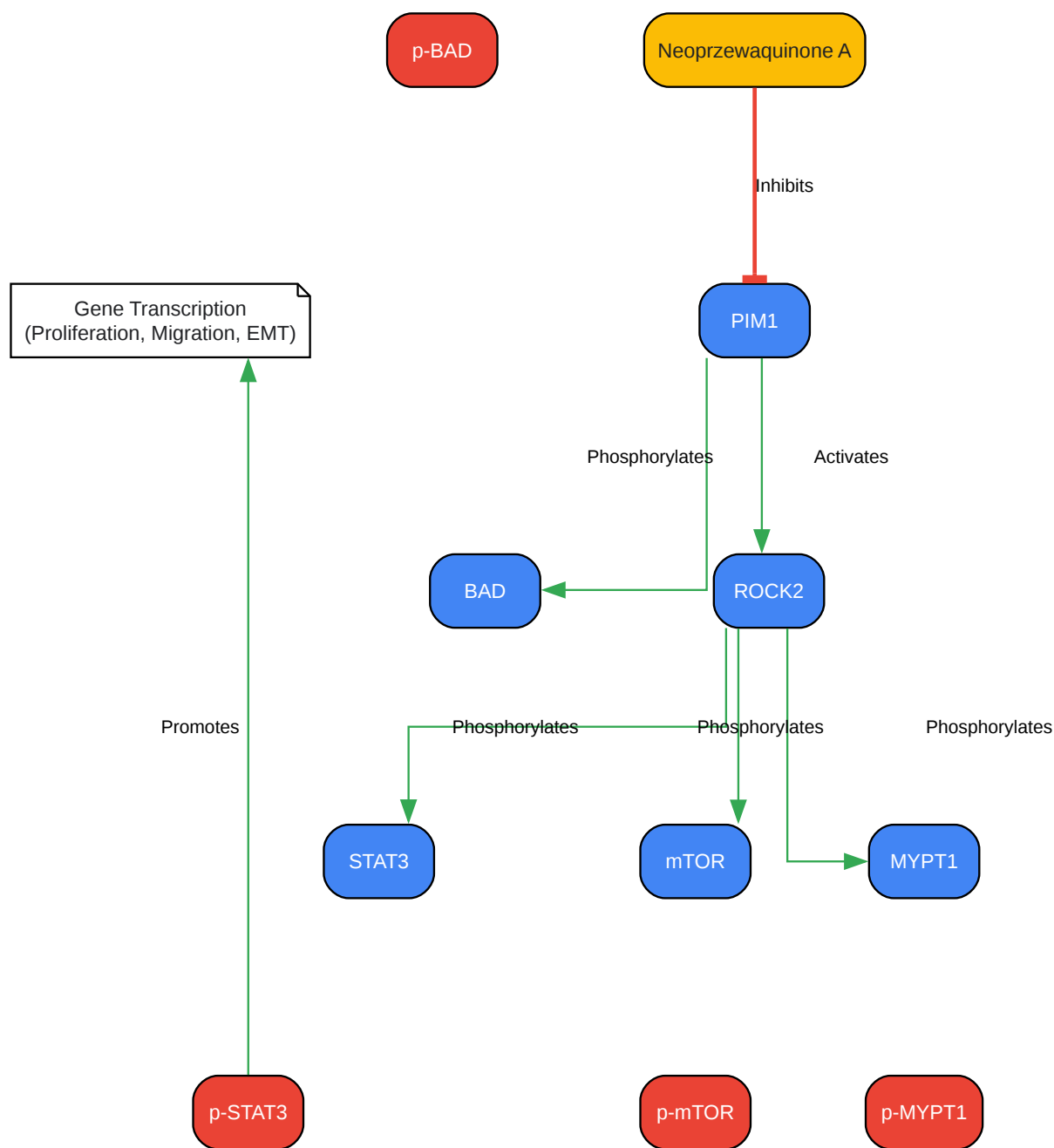
Executive Summary

Neoprzewaquinone A (NEO), a bioactive compound isolated from *Salvia miltiorrhiza*, has emerged as a potent inhibitor of the PIM1 kinase, subsequently blocking the ROCK2/STAT3 signaling pathway.^{[1][2][3][4]} This targeted action disrupts key cellular processes implicated in cancer progression, particularly in triple-negative breast cancer (TNBC).^[1] This technical guide provides a comprehensive overview of the mechanism of action of **Neoprzewaquinone A**, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on the ROCK2/STAT3 pathway and associated cellular functions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore the therapeutic potential of this promising natural compound.

Core Mechanism of Action

Neoprzewaquinone A selectively inhibits PIM1 kinase at nanomolar concentrations. This inhibition of PIM1, a serine/threonine kinase overexpressed in various cancers, leads to the downstream suppression of the ROCK2/STAT3 signaling pathway. The inhibition of this pathway has been shown to significantly impede the growth, migration, and epithelial-mesenchymal transition (EMT) of cancer cells. Molecular docking studies have revealed that NEO directly binds within the ATP-binding pocket of PIM1.

Signaling Pathway Diagram



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Caption: **Neoprzewaquinone A** signaling pathway.

Quantitative Data

The inhibitory effects of **Neoprzewaquinone A** have been quantified through various in vitro assays.

Table 1: In Vitro Cytotoxicity of Neoprzewaquinone A (NEO) and SGI-1776

Cell Line	Compound	IC50 (μM) at 72h
MDA-MB-231 (TNBC)	NEO	4.69 ± 0.38
MDA-MB-231	SGI-1776	4.90 ± 0.21
MCF-7	NEO	> 10
H460	NEO	> 10
A549	NEO	> 10
AGS	NEO	> 10
HEPG-2	NEO	> 10
ES-2	NEO	> 10
NCI-H929	NEO	> 10
SH-SY5Y	NEO	> 10
MCF-10A	NEO	> 10
Data sourced from		

Table 2: Time-Dependent Cytotoxicity of Neoprzewaquinone A (NEO) on MDA-MB-231 Cells

Time (h)	IC50 (μM)
24	11.14 ± 0.36
48	7.11 ± 1.21
72	4.69 ± 0.38
Data sourced from	

Table 3: Kinase Inhibition Profile of Neoprzewaquinone A (NEO)

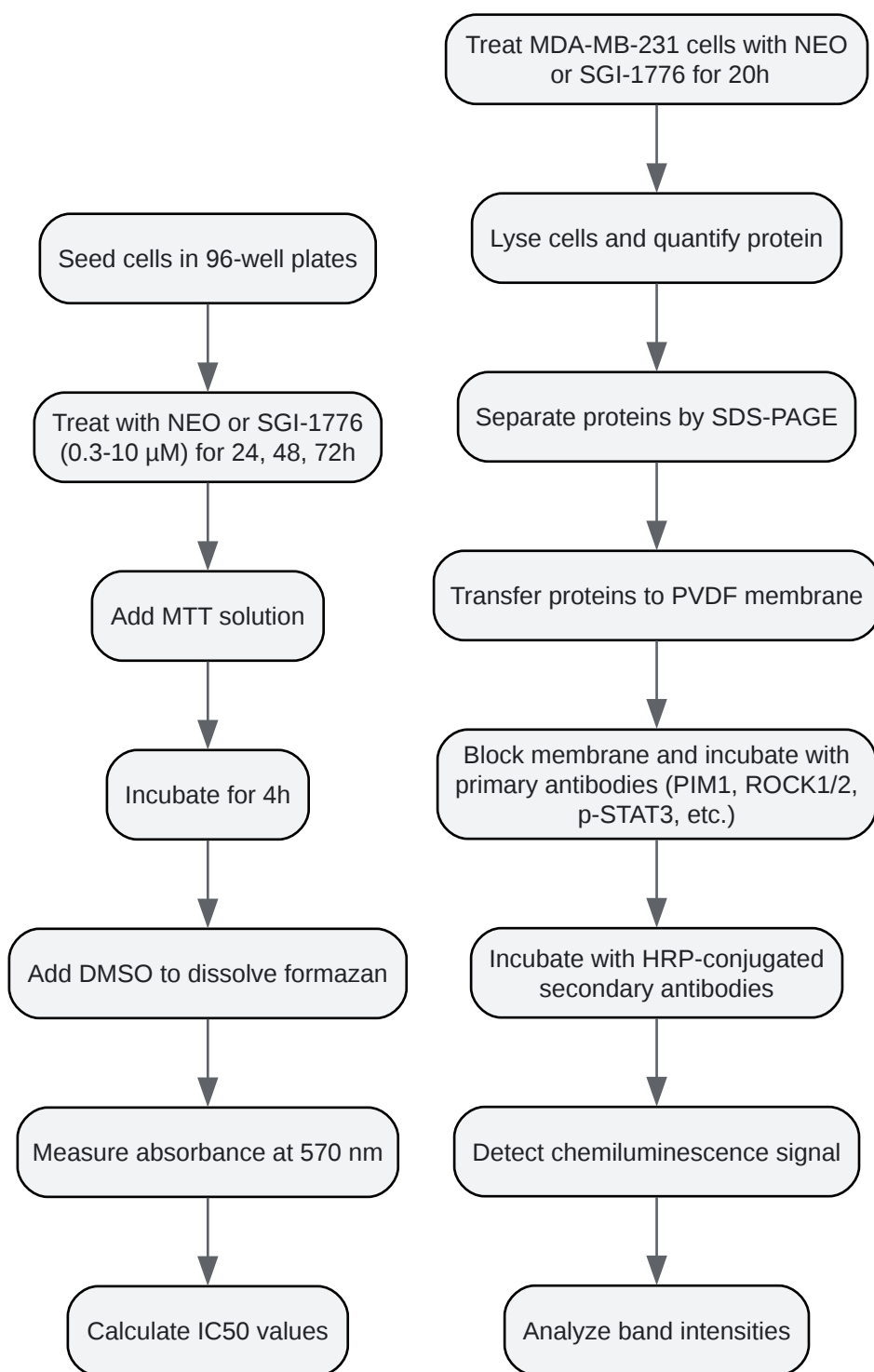
Kinase	IC50 (μM)
PIM1	0.56
ROCK2	No significant inhibition
Data sourced from	

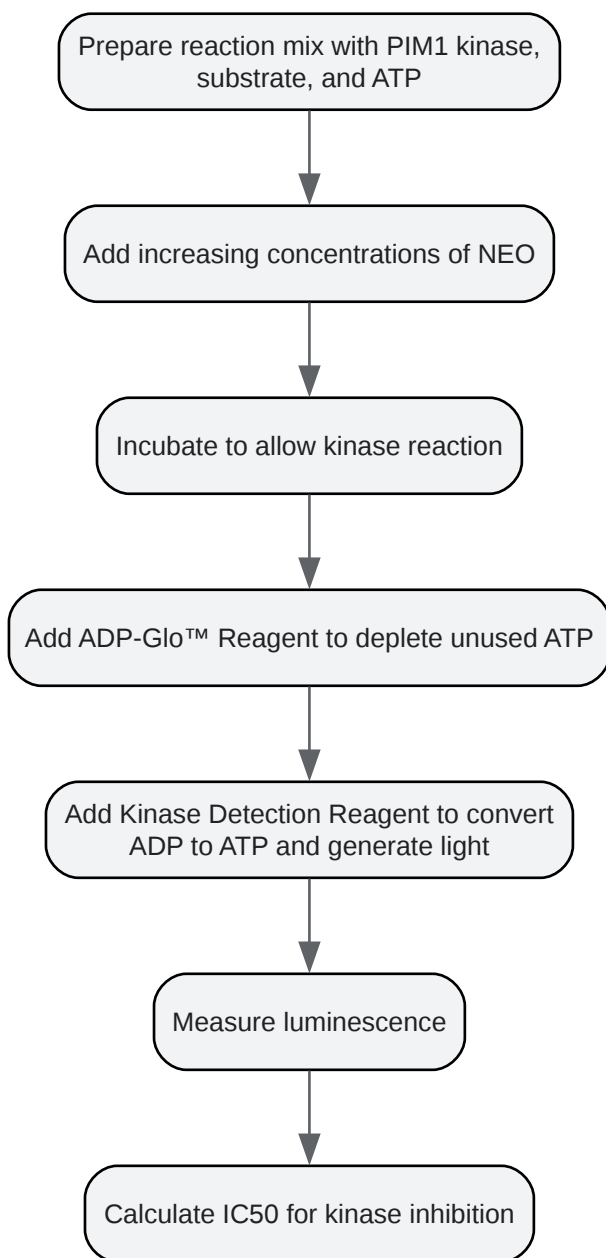
Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of **Neoprzewaquinone A** on cancer cells.





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